molecular formula C21H17Cl2NOS B11541819 N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide

N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide

Cat. No.: B11541819
M. Wt: 402.3 g/mol
InChI Key: IKYHKXUNCOYBCN-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide” is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a complex structure with multiple functional groups, including chloro, methyl, and sulfanyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a chlorinated aromatic compound, nitration followed by reduction can introduce the amino group.

    Acylation: The amino group can then be acylated using an appropriate acyl chloride to form the benzamide structure.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide, potentially converting it to an amine.

    Substitution: The chloro groups in the aromatic rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Thiols, amines.

Major Products

    Sulfoxides/Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of the benzamide group.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The chloro and sulfanyl groups could play a role in binding to these targets, while the benzamide structure might influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chloro, methyl, and sulfanyl groups in “N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide” distinguishes it from other benzamides. These functional groups can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C21H17Cl2NOS

Molecular Weight

402.3 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide

InChI

InChI=1S/C21H17Cl2NOS/c1-14-2-7-18(23)12-20(14)24-21(25)16-5-3-15(4-6-16)13-26-19-10-8-17(22)9-11-19/h2-12H,13H2,1H3,(H,24,25)

InChI Key

IKYHKXUNCOYBCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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